molecular formula C13H10ClN3OS B5770671 2-chloro-N-(pyridin-3-ylcarbamothioyl)benzamide

2-chloro-N-(pyridin-3-ylcarbamothioyl)benzamide

Cat. No.: B5770671
M. Wt: 291.76 g/mol
InChI Key: TZFZOOZXJUKPBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-chloro-N-(pyridin-3-ylcarbamothioyl)benzamide is a thiourea derivative known for its versatile applications in various fields of science. This compound is characterized by its unique structure, which includes a benzamide group, a pyridine ring, and a thiourea moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(pyridin-3-ylcarbamothioyl)benzamide typically involves the reaction of 2-chlorobenzoyl chloride with potassium thiocyanate in acetone, followed by the addition of 3-aminopyridine . The reaction conditions are as follows:

  • Dissolve 2-chlorobenzoyl chloride (0.01 mol) in acetone (50 mL).
  • Add this solution dropwise to a suspension of potassium thiocyanate (0.01 mol) in acetone (30 mL).
  • Stir the mixture at room temperature for 1 hour.
  • Add 3-aminopyridine (0.01 mol) to the reaction mixture and stir for an additional 2 hours.
  • Filter the resulting precipitate and wash with cold acetone.
  • Dry the product under vacuum to obtain this compound .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(pyridin-3-ylcarbamothioyl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.

    Complexation Reactions: Transition metal salts (e.g., CoCl2, NiCl2, CuCl2) are used under mild conditions.

    Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride are commonly used.

Major Products Formed

    Substitution Reactions: Substituted benzamides.

    Complexation Reactions: Metal complexes with enhanced stability and unique properties.

    Oxidation and Reduction Reactions: Oxidized or reduced derivatives of the original compound.

Properties

IUPAC Name

2-chloro-N-(pyridin-3-ylcarbamothioyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClN3OS/c14-11-6-2-1-5-10(11)12(18)17-13(19)16-9-4-3-7-15-8-9/h1-8H,(H2,16,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZFZOOZXJUKPBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC(=S)NC2=CN=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.